molecular formula C9H10ClN3O2 B2680417 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2279122-49-3

5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2680417
CAS No.: 2279122-49-3
M. Wt: 227.65
InChI Key: JTECROSGMZCICV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors. For instance, starting from 2-acetylpyridine and hydrazine, the pyrazolo[1,5-a]pyridine ring can be formed via a condensation reaction.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine are used to form the aminomethyl moiety.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is used as a precursor for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure is conducive to binding with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[1,5-a]pyridine-3-carboxamide: Similar but with a carboxamide group instead of a carboxylic acid group.

    5-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar but with a pyrimidine ring and an aminomethyl group.

Uniqueness

What sets 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride apart is its specific combination of functional groups and its structural framework. This unique combination allows for distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h1-3,5H,4,10H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTECROSGMZCICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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